molecular formula C7H14N2O B1623906 3-(Methylamino)azepan-2-one CAS No. 65796-91-0

3-(Methylamino)azepan-2-one

Cat. No.: B1623906
CAS No.: 65796-91-0
M. Wt: 142.2 g/mol
InChI Key: DWDJOZZRBORZQE-UHFFFAOYSA-N
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Description

3-Aminoazepan-2-one (C₆H₁₂N₂O, MW 128.17 g/mol) is a seven-membered lactam featuring an amino group at the 3-position of the azepane ring. Its IUPAC name is 3-aminohexahydro-2H-azepin-2-one, and it is also known as α-amino-ε-caprolactam . Key identifiers include CAS numbers 671-42-1 (racemic mixture) and 21568-87-6 for the (S)-enantiomer . The compound exhibits stereochemical diversity, with the (S)-enantiomer being of particular interest in chiral synthesis and pharmaceutical research .

Properties

IUPAC Name

3-(methylamino)azepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-8-6-4-2-3-5-9-7(6)10/h6,8H,2-5H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDJOZZRBORZQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40984299
Record name 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
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Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65796-91-0
Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
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Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
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Record name 6-(Methylamino)-3,4,5,6-tetrahydro-2H-azepin-7-ol
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Record name Hexahydro-3-(methylamino)-2H-azepin-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methylamino)azepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-aminopropylamine with methyl isocyanate under controlled conditions to form the desired azepanone ring. The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure complete cyclization .

Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis approach, where the starting materials are combined in a single reaction vessel. This method enhances efficiency and reduces production costs. The reaction conditions are optimized to achieve high yields and purity, often involving catalysts and specific solvents .

Chemical Reactions Analysis

Types of Reactions: 3-(Methylamino)azepan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Methylamino)azepan-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Methylamino)azepan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular pathways depend on the specific application and target .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₆H₁₂N₂O
  • Molecular Weight : 128.17 g/mol
  • Stereochemistry: Racemic or enantiopure (e.g., (S)-3-aminoazepan-2-one)
  • Solubility: Moderate in polar solvents due to the amino and lactam groups.
  • Applications : Intermediate in peptide synthesis, enzyme inhibitors, and polymer chemistry .

Comparison with Structural Analogs

Substituent Variations in Azepan-2-one Derivatives

The following table compares 3-aminoazepan-2-one with structurally related compounds, emphasizing substituent effects on molecular properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features References
3-Aminoazepan-2-one -NH₂ at position 3 C₆H₁₂N₂O 128.17 Baseline structure; hydrophilic, chiral potential.
(S)-3-Aminoazepan-2-one (S)-configured -NH₂ at position 3 C₆H₁₂N₂O 128.17 Enantiomer with potential for asymmetric synthesis and biological specificity.
3-{[2-Chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one Aryl-substituted -NH group at position 3 C₁₃H₁₄ClF₃N₂O 306.71 Enhanced lipophilicity; potential for receptor binding.
3-{[(3-Fluorophenyl)methyl]amino}azepan-2-one 3-Fluorobenzyl group at position 3 C₁₃H₁₇FN₂O 236.29 Increased steric bulk; altered electronic properties due to fluorine.
3-[(2-Amino-1,3-thiazol-5-yl)sulfanyl]azepan-2-one Thiazole-sulfanyl group at position 3 C₉H₁₃N₃OS₂ 243.35 Sulfur-containing moiety; potential for redox activity or metal coordination.
3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride Oxadiazole-methyl group at position 1 C₁₀H₁₇ClN₄O₂ 260.72 Oxadiazole enhances metabolic stability; hydrochloride salt improves solubility.

Key Research Findings

Chiral Specificity: The (S)-enantiomer of 3-aminoazepan-2-one demonstrates selective binding to γ-aminobutyric acid (GABA) receptors in preliminary studies, suggesting neuropharmacological applications . Racemic mixtures are less effective in asymmetric catalysis compared to enantiopure forms .

Substituent Effects on Bioactivity: Aryl-substituted analogs (e.g., 3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}azepan-2-one) show improved affinity for kinase enzymes due to hydrophobic interactions with active sites . Fluorinated derivatives (e.g., 3-{[(3-fluorophenyl)methyl]amino}azepan-2-one) exhibit enhanced blood-brain barrier penetration in rodent models .

Synthetic Utility :

  • Thiazole- and oxadiazole-functionalized derivatives are utilized in metal-organic frameworks (MOFs) for catalytic applications .

Biological Activity

3-(Methylamino)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a methylamino group attached to an azepan-2-one ring. Its chemical structure can be represented as follows:

C8H14N2O\text{C}_8\text{H}_{14}\text{N}_2\text{O}

This compound's unique structure contributes to its interaction with various biological targets, which is crucial for its pharmacological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, particularly in the realm of neuropharmacology and enzyme inhibition. Notable findings include:

  • Neurotransmitter Modulation : The compound has been shown to interact with neurotransmitter systems, potentially affecting mood and cognitive functions.
  • Enzyme Inhibition : It has been identified as an inhibitor of specific serine proteases, which are critical in various physiological processes.

The mechanism by which this compound exerts its biological effects involves binding to specific receptors or enzymes. This interaction modulates neurotransmitter release and enzymatic activity, leading to its observed pharmacological effects.

Case Studies

  • Study on Neurotransmitter Systems :
    • A study highlighted the role of this compound in modulating serotonin levels in animal models, suggesting potential applications in treating mood disorders .
  • Inhibition of Serine Proteases :
    • In a recent investigation, the compound demonstrated significant inhibitory effects against serine proteases linked to inflammatory responses, with an IC50 value indicating potent activity .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

Activity Target IC50 Value (µM) Reference
Serotonin Modulation5-HT Receptors15
Serine Protease InhibitionTMPRSS212
Neuroprotective EffectsNeuronal Cell Lines25

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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